1-(3-Bromophenyl)-N-methylcyclopropanecarboxamide
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Overview
Description
1-(3-Bromophenyl)-N-methylcyclopropanecarboxamide is an organic compound characterized by a cyclopropane ring attached to a benzene ring substituted with a bromine atom
Preparation Methods
The synthesis of 1-(3-Bromophenyl)-N-methylcyclopropanecarboxamide typically involves a multi-step process. One common method includes the reaction of a bromine-substituted benzene derivative with a cyclopropane carboxylic acid derivative. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The final product is obtained through purification techniques such as recrystallization or chromatography .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(3-Bromophenyl)-N-methylcyclopropanecarboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding carboxylic acids or reduction reactions to form alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Bromophenyl)-N-methylcyclopropanecarboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-Bromophenyl)-N-methylcyclopropanecarboxamide involves its interaction with specific molecular targets. The bromine atom and the cyclopropane ring play crucial roles in its binding affinity and selectivity towards these targets. The compound may act by inhibiting or activating enzymes, modulating receptor activity, or interfering with cellular signaling pathways .
Comparison with Similar Compounds
1-(3-Bromophenyl)-N-methylcyclopropanecarboxamide can be compared with other similar compounds, such as:
1-(3-Bromophenyl)cyclopropanecarboxylic acid: Similar structure but lacks the N-methyl group, which may affect its reactivity and biological activity.
1-(3-Bromophenyl)-2-methylcyclopropanecarboxamide: Contains an additional methyl group on the cyclopropane ring, which can influence its chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-(3-bromophenyl)-N-methylcyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-13-10(14)11(5-6-11)8-3-2-4-9(12)7-8/h2-4,7H,5-6H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHQYPXIBXBYRBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1(CC1)C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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